molecular formula C23H26N4OS B6557825 N-(1-benzylpiperidin-4-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040649-59-9

N-(1-benzylpiperidin-4-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No. B6557825
CAS RN: 1040649-59-9
M. Wt: 406.5 g/mol
InChI Key: SBKXMILLUCZMSB-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide (also known as NBP-Tz) is a synthetic, non-peptide ligand that has been studied for its potential therapeutic applications in a variety of diseases. NBP-Tz is an agonist of the angiotensin II type 1 (AT1) receptor, which plays a role in regulating vascular tone, blood pressure, and electrolyte balance. In addition, NBP-Tz has been shown to have anti-inflammatory and neuroprotective effects, as well as potential applications in the treatment of metabolic disorders such as diabetes and obesity.

Mechanism of Action

NBP-Tz is an agonist of the AT1 receptor, which is a G-protein coupled receptor (GPCR) that plays a role in regulating vascular tone, blood pressure, and electrolyte balance. NBP-Tz binds to the AT1 receptor and activates it, which leads to the activation of various downstream signaling pathways and the release of various hormones and neurotransmitters. This ultimately results in the desired physiological effects.
Biochemical and Physiological Effects
NBP-Tz has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect neurons from damage, and reduce blood pressure. In addition, NBP-Tz has been shown to have anti-diabetic and anti-obesity effects, as well as potential applications in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The Fmoc-based solid-phase peptide synthesis method used to synthesize NBP-Tz has several advantages. It is a relatively simple and cost-effective method that can be used to synthesize large quantities of the compound. In addition, it is a relatively fast method, with the synthesis of NBP-Tz typically taking only a few hours. However, there are some limitations to this method, such as the need to use expensive reagents and the potential for contamination of the final product.

Future Directions

NBP-Tz has a wide range of potential therapeutic applications and there are several future directions that could be explored. For example, further research could be conducted to explore the effects of NBP-Tz on other diseases, such as cancer, neurological disorders, and autoimmune diseases. In addition, further studies could be conducted to explore the potential of NBP-Tz as a drug delivery system. Finally, further research could be conducted to explore the potential of NBP-Tz as a tool for drug discovery and development.

Synthesis Methods

NBP-Tz has been synthesized using a variety of methods, including the Fmoc-based solid-phase peptide synthesis method. This method involves the coupling of the amino acid building blocks to the solid-phase resin using a coupling reagent, followed by the removal of the Fmoc protecting group. The final product is then cleaved from the resin and purified using reversed-phase high-performance liquid chromatography.

Scientific Research Applications

NBP-Tz has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and neuroprotective effects, as well as potential applications in the treatment of metabolic disorders such as diabetes and obesity. In addition, NBP-Tz has been studied for its potential role in the treatment of cardiovascular diseases, including hypertension, congestive heart failure, and coronary artery disease.

properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(1-benzylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c28-22(15-21-17-29-23(26-21)25-19-9-5-2-6-10-19)24-20-11-13-27(14-12-20)16-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKXMILLUCZMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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